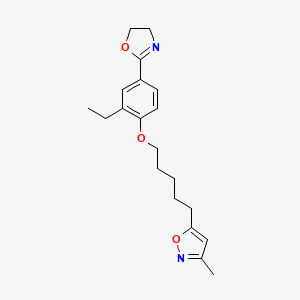
5-Quinolinesulfonic acid, 8-hydroxy-7-((beta-hydroxy-p-nitro-alpha-oxo)phenethylamino)-, trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, a sulfonic acid group, and a nitrophenylacetamido moiety. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the sulfonic acid group and the nitrophenylacetamido moiety. Common reagents used in these reactions include sulfonating agents, nitrating agents, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and functionalized sulfonic acid derivatives. These products are often used as intermediates in further chemical synthesis or as final products in research applications .
Applications De Recherche Scientifique
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological membranes. Additionally, the nitrophenylacetamido moiety can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar quinoline core but lacking the sulfonic acid and nitrophenylacetamido groups.
Quinoline-5-sulfonic acid: Contains the sulfonic acid group but lacks the nitrophenylacetamido moiety.
4-Nitrophenylacetamide: Contains the nitrophenylacetamido group but lacks the quinoline core and sulfonic acid group.
Uniqueness
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the quinoline core, sulfonic acid group, and nitrophenylacetamido moiety allows for diverse applications in various fields of research .
Propriétés
Numéro CAS |
63680-64-8 |
|---|---|
Formule moléculaire |
C17H19N3O11S |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
8-hydroxy-7-[[2-hydroxy-2-(4-nitrophenyl)acetyl]amino]quinoline-5-sulfonic acid;trihydrate |
InChI |
InChI=1S/C17H13N3O8S.3H2O/c21-15(9-3-5-10(6-4-9)20(24)25)17(23)19-12-8-13(29(26,27)28)11-2-1-7-18-14(11)16(12)22;;;/h1-8,15,21-22H,(H,19,23)(H,26,27,28);3*1H2 |
Clé InChI |
YMOHQCIVLNQJJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)O)NC(=O)C(C3=CC=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
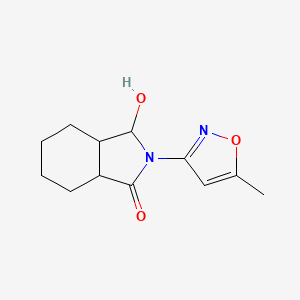
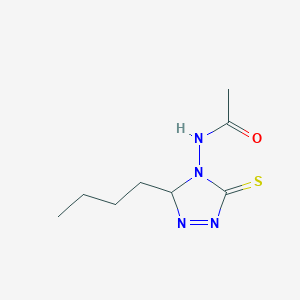
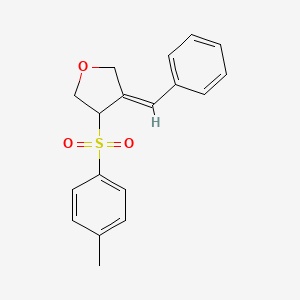
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
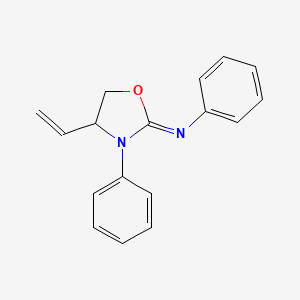
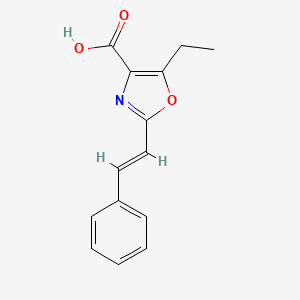

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)

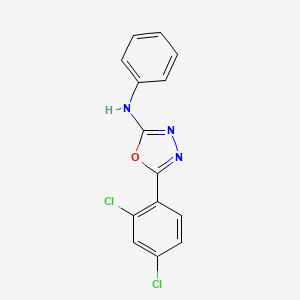
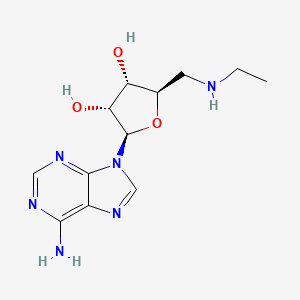
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
